molecular formula C13H11N3O2 B3831516 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione CAS No. 5234-51-5

3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione

Cat. No.: B3831516
CAS No.: 5234-51-5
M. Wt: 241.24 g/mol
InChI Key: AJXUXHFJNATWOH-UHFFFAOYSA-N
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Description

3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione is a heterocyclic compound that features both imidazole and pyrrolidine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with a phenyl-substituted pyrrolidine-2,5-dione under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyrrolidine ring can be reduced to form corresponding amines.

    Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.

    Pyrrolidine Derivatives: Compounds like proline and pyrrolidine-2,5-dione, which feature the pyrrolidine ring.

Uniqueness: 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione is unique due to the combination of both imidazole and pyrrolidine rings in its structure. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these rings.

Properties

IUPAC Name

3-imidazol-1-yl-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-8-11(15-7-6-14-9-15)13(18)16(12)10-4-2-1-3-5-10/h1-7,9,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUXHFJNATWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389616
Record name 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5234-51-5
Record name 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione
Reactant of Route 2
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3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione
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Reactant of Route 5
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Reactant of Route 6
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